![molecular formula C20H26O2 B12631733 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene CAS No. 922165-53-5](/img/structure/B12631733.png)
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxy group and a cyclohexylmethyl group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene typically involves multi-step organic reactions. One common approach is the alkylation of naphthalene derivatives with cyclohexylmethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The use of advanced purification methods such as chromatography and recrystallization ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalenes.
科学研究应用
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Methoxy-2-methylbenzene: A simpler aromatic compound with a methoxy group and a methyl group attached to the benzene ring.
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene: A compound with a methoxy group and a trimethylsiloxy group attached to a propene backbone.
Uniqueness
1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene is unique due to its complex structure, which includes both a naphthalene ring and a cyclohexylmethyl group. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
922165-53-5 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-methoxy-2-[[1-(methoxymethyl)cyclohexyl]methyl]naphthalene |
InChI |
InChI=1S/C20H26O2/c1-21-15-20(12-6-3-7-13-20)14-17-11-10-16-8-4-5-9-18(16)19(17)22-2/h4-5,8-11H,3,6-7,12-15H2,1-2H3 |
InChI 键 |
RTKGLACHWSFVQN-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CCCCC1)CC2=C(C3=CC=CC=C3C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate](/img/structure/B12631655.png)
![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)

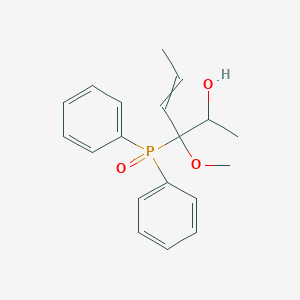

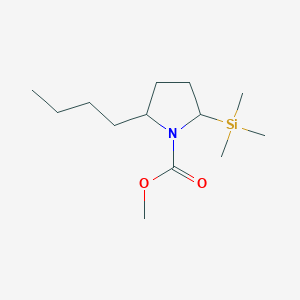
![[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate](/img/structure/B12631687.png)
![4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B12631690.png)
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
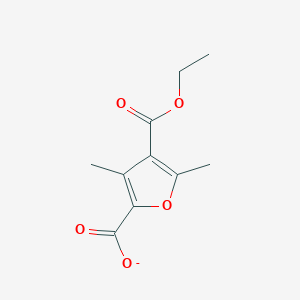
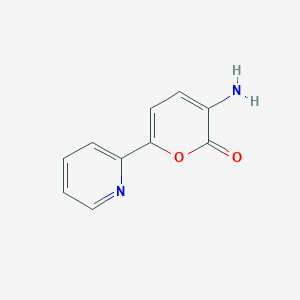
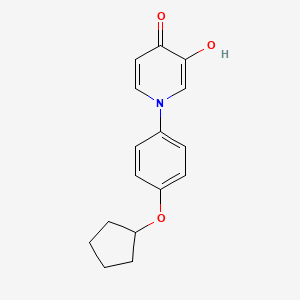
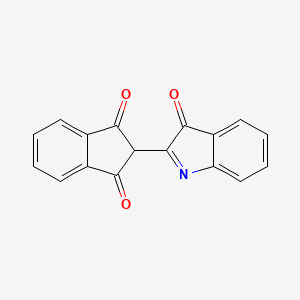
![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)
